D-苏糖醇

描述

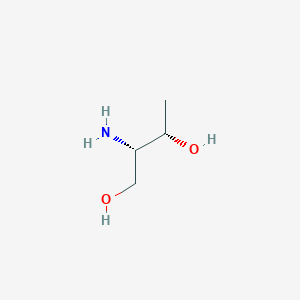

D-Threoninol, also known as (2S,3S)-2-amino-1,3-butanediol , is a chiral amino alcohol . It has a molecular weight of 105.14 .

Synthesis Analysis

D-Threoninol is commonly used in solution phase peptide synthesis . It has been incorporated into DNA oligonucleotides via an acyclic D-threoninol backbone . This has been used to develop various kinds of pseudo base pairs .

Molecular Structure Analysis

The molecular formula of D-Threoninol is C4H11NO2 . It has two defined stereocentres .

Chemical Reactions Analysis

D-Threoninol has been used to develop histidine-conjugated DNA oligonucleotides . These oligonucleotides showed remarkable metal-binding ability depending on the type of metal ion and the secondary structures of DNA .

Physical And Chemical Properties Analysis

D-Threoninol has a density of 1.1±0.1 g/cm3, a boiling point of 257.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 27.1±0.3 cm3 .

科学研究应用

1. 人工核酸的合成

D-苏氨醇用于人工核酸的合成。例如,基于 D-苏氨醇的非环苏氨醇核酸 (aTNA) 与 DNA 和 RNA 形成稳定的双链体,比相应的 DNA 或 RNA 双链体更稳定。这表明其在基因工程和分子生物学应用中的潜力 (Asanuma 等人,2010)。

2. 功能性寡核苷酸设计

D-苏氨醇用于设计具有非环支架的功能性寡核苷酸。它允许创建可用于光调节、序列特异性检测、荧光团组装形成和改善 siRNA 链选择性的主题。这些应用展示了其在 DNA 纳米技术和生物技术中的多功能性 (Asanuma 等人,2014)。

3. 治疗和造影剂合成

D-苏氨醇是合成奥曲肽(生长抑素类似物)不可或缺的,奥曲肽作为生长抑素阳性肿瘤的治疗和造影剂而得到应用。涉及 D-苏氨醇的固相合成方法能够生产高纯度奥曲肽 (Edwards 等人,1994)。

4. 氢键力的研究

对气相中 D-苏氨醇构象的研究提供了对氢键力的见解。这种理解在生物化学和制药等领域具有重要意义,其中氢键起着至关重要的作用 (Vaquero-Vara 等人,2014)。

5. DNA 光交联

D-苏氨醇用于 DNA 光交联,提高了 DNA 操作中光环加成反应的效率。这种应用在基因治疗和分子诊断等领域很有价值 (Sakamoto 等人,2015)。

作用机制

Target of Action

D-Threoninol is a chemical compound that has been found to interact with certain targets in the body. One of its primary targets is the RNA interference pathway (RNAi) . This pathway is a specific and powerful biological process, triggered by small non-coding RNA molecules and involved in gene expression regulation . Another target of D-Threoninol is Thermolysin , an enzyme from the organism Geobacillus stearothermophilus .

Mode of Action

D-Threoninol interacts with its targets in a unique way. In the context of the RNAi pathway, D-Threoninol has been shown to be well tolerated by the RNAi machinery in both double and single-stranded fashion .

Biochemical Pathways

It is known that d-threoninol can affect the rnai pathway . This pathway is involved in gene expression regulation, and so D-Threoninol could potentially have wide-ranging effects on the body’s biochemistry.

Pharmacokinetics

It is known that d-threoninol confers extremely strong resistance to serum and 3′/5′-exonucleases . This suggests that D-Threoninol could have good bioavailability and stability in the body.

Result of Action

It has been shown that d-threoninol can increase the activities of the rnai machinery significantly higher than those evinced by unmodified rnas . This suggests that D-Threoninol could have a significant impact on gene expression regulation at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Threoninol. For example, light-induced conversion of photochemical groups installed on small molecules, proteins, and oligonucleotides can alter their functional states and thus the ensuing biological events . Therefore, the action of D-Threoninol could potentially be influenced by light exposure.

安全和危害

未来方向

属性

IUPAC Name |

(2S,3S)-2-aminobutane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Threoninol | |

CAS RN |

44520-55-0 | |

| Record name | (2S,3S)-2-Amino-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3S)-2-Amino-butane-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(5-methyl-2-phenylpyrazol-3-yl)amino]acetate](/img/structure/B2792114.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2792116.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792129.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2792136.png)

![3-(3-chloro-4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2792137.png)